molecular formula C10H10ClFO3 B13596980 Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13596980
M. Wt: 232.63 g/mol
InChI Key: XNIKRUFTKIUJLY-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 3-(3-chloro-2-fluorophenyl)-2-oxopropanoate or 3-(3-chloro-2-fluorophenyl)-2-carboxypropanoate.

    Reduction: 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

  • Methyl 3-(3-chloro-2-fluorophenyl)-2-oxopropanoate
  • Methyl 3-(3-chloro-2-fluorophenyl)-2-carboxypropanoate
  • 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanol

Uniqueness: Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3

InChI Key

XNIKRUFTKIUJLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

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